2-Bromo-4-chloro-5-fluoro-6-nitrophenol

Catalog No.
S14634256
CAS No.
M.F
C6H2BrClFNO3
M. Wt
270.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-5-fluoro-6-nitrophenol

Product Name

2-Bromo-4-chloro-5-fluoro-6-nitrophenol

IUPAC Name

6-bromo-4-chloro-3-fluoro-2-nitrophenol

Molecular Formula

C6H2BrClFNO3

Molecular Weight

270.44 g/mol

InChI

InChI=1S/C6H2BrClFNO3/c7-2-1-3(8)4(9)5(6(2)11)10(12)13/h1,11H

InChI Key

UJSHMESTMITSJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])F)Cl

2-Bromo-4-chloro-5-fluoro-6-nitrophenol is an organic compound with the molecular formula C6H3BrClFNO3C_6H_3BrClFNO_3 and a molecular weight of approximately 236.00 g/mol. This compound features a phenolic structure with multiple halogen and nitro substituents, which contribute to its unique chemical properties. The presence of bromine, chlorine, fluorine, and nitro groups on the aromatic ring enhances its reactivity and potential applications in various fields, particularly in agricultural chemistry and pharmaceuticals.

  • Nitration: This compound can be synthesized through the nitration of 2-bromo-4-fluoro-phenol using a mixture of sulfuric and nitric acids. The reaction typically occurs at elevated temperatures and involves the electrophilic substitution of a nitro group onto the aromatic ring, yielding 2-bromo-4-fluoro-6-nitrophenol as a product .
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation, which alters the compound's biological activity.
  • Halogen Exchange: The halogen atoms can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents under appropriate conditions.

2-Bromo-4-chloro-5-fluoro-6-nitrophenol exhibits significant biological activity, particularly as an antimicrobial agent. Studies indicate that this compound has broad-spectrum antibacterial properties, making it effective against various pathogens. Its unique combination of halogenated and nitro groups enhances its efficacy in inhibiting bacterial growth and potentially controlling agricultural pests . Additionally, it has shown promise in weed management due to its herbicidal properties.

The synthesis of 2-bromo-4-chloro-5-fluoro-6-nitrophenol can be performed using several methods:

  • Nitration Method:
    • Reagents: 2-bromo-4-fluoro-phenol, sulfuric acid, nitric acid.
    • Procedure: Dissolve 2-bromo-4-fluoro-phenol in chloroform at room temperature. Gradually add a nitration mixture (sulfuric acid to nitric acid in a specific ratio) while maintaining the temperature between 40°C to 80°C. After completion, wash the organic phase with water and evaporate the solvent to obtain the target compound .
  • Alternative Methods: Other synthetic routes may involve different nitrating agents or solvents but generally follow similar electrophilic substitution mechanisms.

The primary applications of 2-bromo-4-chloro-5-fluoro-6-nitrophenol include:

  • Agricultural Chemicals: Used as an antibacterial agent in crop protection formulations.
  • Pharmaceuticals: Investigated for potential use in drug development due to its biological activity.
  • Research: Employed in studies related to organic synthesis and material science due to its unique chemical properties.

Interaction studies for 2-bromo-4-chloro-5-fluoro-6-nitrophenol often focus on its biological interactions with microbial cells and plant systems. Research indicates that this compound can disrupt cellular processes in bacteria, leading to cell death. Additionally, it may interact with various enzymes involved in metabolic pathways, enhancing its effectiveness as an antimicrobial agent .

Several compounds share structural similarities with 2-bromo-4-chloro-5-fluoro-6-nitrophenol, each exhibiting distinct properties:

Compound NameSimilarityKey Features
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene0.90Contains a methoxy group; used in pharmaceuticals
2-Bromo-3-fluoro-6-nitrophenol0.90Different substitution pattern; potential herbicide
4-Bromo-2-fluoro-6-nitrophenol0.90Similar biological activity; used in research
2,4-Dibromo-3-fluoro-6-nitrophenol0.89Increased bromination; enhanced biological effects
6-Bromo-3-fluoro-2-nitrophenol0.89Different position of bromine; potential applications

These compounds are noteworthy for their unique substitution patterns and biological activities, contributing to their use in various industrial and research applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

268.88906 g/mol

Monoisotopic Mass

268.88906 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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